molecular formula C10H15BrN2O B7556936 4-bromo-N,N-dimethyl-1-propan-2-ylpyrrole-2-carboxamide

4-bromo-N,N-dimethyl-1-propan-2-ylpyrrole-2-carboxamide

Cat. No. B7556936
M. Wt: 259.14 g/mol
InChI Key: MGIPVVOIRPXZRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N,N-dimethyl-1-propan-2-ylpyrrole-2-carboxamide is a synthetic compound that is used in scientific research to study its mechanism of action and biochemical and physiological effects. It is a pyrrole derivative that has been synthesized through various methods, and its potential applications in the field of medicine and pharmacology are being explored.

Mechanism of Action

The mechanism of action of 4-bromo-N,N-dimethyl-1-propan-2-ylpyrrole-2-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in inflammation and cancer growth. It has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-N,N-dimethyl-1-propan-2-ylpyrrole-2-carboxamide has a number of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to have antioxidant properties, which may help to protect cells from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromo-N,N-dimethyl-1-propan-2-ylpyrrole-2-carboxamide in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. This makes it a useful tool for studying its mechanism of action and potential therapeutic applications. However, one limitation is that its potential applications in humans are not fully understood, and further research is needed to determine its safety and efficacy.

Future Directions

There are a number of future directions for research on 4-bromo-N,N-dimethyl-1-propan-2-ylpyrrole-2-carboxamide. One potential direction is to further investigate its potential as an anti-inflammatory agent and as a treatment for cancer. Another direction is to explore its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to determine its safety and efficacy in humans, and to develop more effective methods for synthesizing and purifying the compound.

Synthesis Methods

The synthesis of 4-bromo-N,N-dimethyl-1-propan-2-ylpyrrole-2-carboxamide has been achieved through various methods, including the reaction of 4-bromo-1H-pyrrole-2-carboxylic acid with N,N-dimethylpropan-2-amine in the presence of a coupling agent. Another method involves the reaction of 4-bromo-1H-pyrrole-2-carboxylic acid with N,N-dimethylpropan-2-amine hydrochloride in the presence of a base.

Scientific Research Applications

4-bromo-N,N-dimethyl-1-propan-2-ylpyrrole-2-carboxamide has been used in scientific research to study its potential applications in the field of medicine and pharmacology. It has been found to have potential as an anti-inflammatory agent and as a potential treatment for cancer. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.

properties

IUPAC Name

4-bromo-N,N-dimethyl-1-propan-2-ylpyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O/c1-7(2)13-6-8(11)5-9(13)10(14)12(3)4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIPVVOIRPXZRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=C1C(=O)N(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-isopropyl-N,N-dimethyl-1H-pyrrole-2-carboxamide

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